3,4,5-Trimethoxybenzyl methanesulfonate

説明

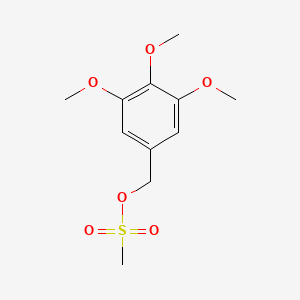

3,4,5-Trimethoxybenzyl methanesulfonate is a sulfonate ester derivative characterized by a benzyl core substituted with three methoxy groups at the 3-, 4-, and 5-positions and a methanesulfonate (mesyl) group at the benzylic position. This compound is of interest in organic synthesis due to the mesyl group’s role as a leaving group, facilitating nucleophilic substitution reactions. These analogs share the same aromatic scaffold, differing only in the leaving group (bromide vs. methanesulfonate), which influences reactivity and stability.

特性

分子式 |

C11H16O6S |

|---|---|

分子量 |

276.31 g/mol |

IUPAC名 |

(3,4,5-trimethoxyphenyl)methyl methanesulfonate |

InChI |

InChI=1S/C11H16O6S/c1-14-9-5-8(7-17-18(4,12)13)6-10(15-2)11(9)16-3/h5-6H,7H2,1-4H3 |

InChIキー |

QOJSXPQUMFTJBX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)COS(=O)(=O)C |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

3,4,5-Trimethoxybenzyl methanesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to participate in reactions that yield biologically active molecules.

Synthesis of Drug Precursors

The compound is utilized as a precursor in the synthesis of several pharmaceutical agents. For example, derivatives of this compound have been explored for their potential use in developing drugs targeting specific diseases. It is particularly noted for its role in synthesizing isoquinoline alkaloids, which have demonstrated significant biological activities including analgesic and antitumor effects .

Antifungal Activity

Research has indicated that compounds derived from this compound exhibit antifungal properties. These compounds have been tested against various fungal strains, showing promising results in inhibiting growth and proliferation . This application is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments.

Chemical Synthesis Applications

In addition to its pharmaceutical relevance, this compound is valuable in organic synthesis.

Catalytic Reactions

The compound can function as a catalyst or a reagent in various organic reactions. Methanesulfonic acid (the acid form of methanesulfonate) is known for its utility as a Brønsted acid catalyst in esterification and alkylation reactions . This property extends to the trimethoxybenzyl derivative, making it useful in synthesizing esters and other functionalized compounds.

Green Chemistry

The use of this compound aligns with principles of green chemistry due to its relatively low toxicity and environmental impact compared to traditional strong acids like sulfuric acid. Its application in biodiesel production exemplifies this trend towards more sustainable chemical processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound and its derivatives:

化学反応の分析

Nucleophilic Substitution Reactions

The methanesulfonate group facilitates S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms, depending on reaction conditions. Common nucleophiles and outcomes include:

*Yields vary with steric/electronic effects of nucleophiles and solvent polarity.

Reduction Reactions

Controlled reduction replaces the sulfonate group with hydrogen:

Elimination Reactions

Base-induced elimination produces alkenes via E2 mechanisms:

| Base | Solvent | Temperature | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| DBU | DCM | 40°C | 3,4,5-Trimethoxystyrene | Preferential trans-alkene | |

| K<sub>t</sub>BuO | THF | 60°C | 3,4,5-Trimethoxystyrene | Mixed stereoisomers |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Applications | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | Drug intermediates | |

| Heck Reaction | Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, NEt<sub>3</sub> | Styrenes | Polymer precursors |

Oxidation to Aldehydes

Oxidative cleavage of the benzyl-sulfonate bond yields aromatic aldehydes:

| Oxidizing System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hexamine/HOAc | 90°C, 8 hrs | 3,4,5-Trimethoxybenzaldehyde | 60–70% | |

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 50°C | 3,4,5-Trimethoxybenzoic acid | 55% |

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to moisture leads to gradual hydrolysis to 3,4,5-Trimethoxybenzyl alcohol .

-

Thermal Decomposition : Degrades above 200°C, forming methanesulfonic acid and polymeric byproducts.

Key Research Findings

-

The methanesulfonate group enhances reactivity 5–10× compared to chlorides in nucleophilic substitutions due to better leaving-group ability ( of CH<sub>3</sub>SO<sub>3</sub>H ≈ −1.2 vs. HCl ≈ −8 $$).

-

In Suzuki couplings, electron-rich trimethoxybenzyl groups improve catalyst turnover by stabilizing Pd intermediates.

-

Competitive elimination occurs in polar aprotic solvents (e.g., DMSO) with strong bases.

This compound’s versatility makes it indispensable in synthesizing pharmaceuticals (e.g., neuromuscular agents), agrochemicals, and functional materials. Further studies on enantioselective substitutions and green solvent systems are ongoing.

類似化合物との比較

Comparison with Structurally Similar Compounds

3,4,5-Trimethoxybenzyl Bromide (3,4,5-TMBB)

- Structural Similarities : Both compounds feature a 3,4,5-trimethoxybenzyl backbone, critical for electronic and steric effects in substitution reactions.

- Key Differences :

- Leaving Group : Bromide (3,4,5-TMBB) vs. methanesulfonate. The mesyl group is a superior leaving group due to its greater electron-withdrawing nature, enhancing reactivity in nucleophilic substitutions.

- Crystallinity : 3,4,5-TMBB’s crystal structure, determined via powder X-ray diffraction, reveals a planar aromatic ring with methoxy groups adopting specific dihedral angles to minimize steric hindrance . Methanesulfonate derivatives may exhibit distinct packing due to the bulkier mesyl group.

- Applications : 3,4,5-TMBB is used in dendrimer synthesis, while the methanesulfonate variant is likely employed in fine chemical synthesis for controlled functionalization.

3,5-Dimethoxybenzyl Bromide (3,5-DMBB)

- Structural Basis : The absence of the 4-methoxy group reduces steric bulk and alters electronic properties compared to 3,4,5-trimethoxy derivatives.

- Reactivity : 3,5-DMBB is less reactive in substitution reactions due to reduced electron withdrawal from fewer methoxy groups. Methanesulfonate derivatives, by contrast, benefit from the mesyl group’s stronger activation of the benzylic position.

- Crystal Structure : 3,5-DMBB adopts a conformation where methoxy groups are nearly coplanar with the aromatic ring, a feature likely conserved in its methanesulfonate analog .

Methyl Methanesulfonate (CAS 66-27-3)

- Reactivity : MMS is highly reactive in alkylation reactions due to its small size and polarizable leaving group. However, 3,4,5-trimethoxybenzyl methanesulfonate offers regioselectivity advantages in aromatic systems due to its bulky, electron-rich scaffold .

- Toxicity: MMS is a known mutagen, whereas the larger aromatic system of this compound may reduce volatility and biological penetration.

Data Table: Comparative Properties of Key Compounds

Research Findings and Mechanistic Insights

- Reactivity Trends : Methanesulfonate esters generally exhibit higher reactivity than bromides in SN₂ reactions due to the mesyl group’s superior leaving ability. For example, this compound likely undergoes nucleophilic displacement at lower temperatures compared to its bromide analog.

- Solubility : The polar mesyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous reaction conditions. By contrast, bromides like 3,4,5-TMBB may require phase-transfer catalysts in aqueous systems.

- Stability : Methanesulfonate esters are more hydrolytically stable than tosylates or triflates, making them suitable for prolonged storage. However, they are less stable than bromides under basic conditions .

準備方法

Core Reaction Mechanism

The most widely documented method involves reacting 3,4,5-trimethoxybenzyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, under anhydrous conditions. The base neutralizes HCl generated during the reaction, preventing side reactions like alkyl chloride formation.

Reaction Scheme:

Optimization of Reaction Conditions

Key parameters include solvent choice, base stoichiometry, and temperature:

Yields typically exceed 85% under optimized conditions.

Alternative Synthetic Routes

From 3,4,5-Trimethoxybenzaldehyde

The alcohol precursor can be synthesized via reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol:

Procedure:

Direct Mesylation of In Situ-Generated Alcohol

In continuous flow systems, the alcohol is generated and immediately mesylated to minimize isolation steps. This approach reduces purification demands and improves throughput.

Purification and Characterization

Workup Protocol

Post-reaction, the crude product is:

Analytical Data

-

¹H NMR (CDCl₃): δ 3.08 (s, 3H, SO₂CH₃), 3.84 (s, 9H, OCH₃), 4.72 (s, 2H, CH₂OSO₂), 6.64 (s, 2H, aromatic).

-

IR (cm⁻¹): 1350 (S=O symmetric), 1170 (S=O asymmetric).

Challenges and Mitigation Strategies

Scalability Issues

Large-scale synthesis faces mixing inefficiencies. Implementing dropwise addition of MsCl and vigorous stirring ensures homogeneous reaction conditions.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Direct Mesylation | 3,4,5-Trimethoxybenzyl alcohol | 85–90% | Low | High |

| Aldehyde Reduction | 3,4,5-Trimethoxybenzaldehyde | 93–95% | Moderate | Moderate |

Q & A

Q. What experimental protocols are recommended for the safe handling of 3,4,5-trimethoxybenzyl methanesulfonate in laboratory settings?

Due to its sulfonate group and reactive nature, strict safety measures are required. Use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged storage, as degradation may increase hazards (e.g., hydrolysis). Decontaminate glassware with 5% dimethyldichlorosilane to minimize adsorption losses during analytical workflows . Always consult updated safety data sheets (SDS) for long-term storage guidance and disposal compliance with federal/local regulations .

Q. How can researchers optimize the synthesis of this compound?

Key steps include controlling reaction stoichiometry (e.g., methanesulfonyl chloride to 3,4,5-trimethoxybenzyl alcohol) in anhydrous conditions. Use dropwise addition of methanesulfonyl chloride under nitrogen to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Purify via column chromatography with ethyl acetate/hexane gradients, and confirm purity using high-resolution mass spectrometry (HRMS) or elemental analysis .

Q. What characterization techniques are most effective for verifying the structure of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR shifts for methoxy ( ppm) and sulfonate groups ( ppm for CHSO).

- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from direct-space genetic algorithms to confirm crystallinity and molecular packing .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify sulfonate S=O stretches (~1350–1200 cm) and methoxy C-O vibrations (~1250 cm) .

Advanced Research Questions

Q. How can structural discrepancies in 3,4,5-trimethoxybenzyl derivatives be resolved using crystallographic data?

Discrepancies (e.g., conformational flexibility of methoxy groups) require refinement via SHELX software. For powder data, use SHELXL for Rietveld refinement, adjusting torsion angles and thermal parameters. Compare with analogous structures (e.g., 3,4,5-trimethoxybenzyl bromide) to validate packing motifs .

Q. What methodologies detect degradation products of this compound under hydrolytic conditions?

Employ solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration, followed by LC-MS/MS. Use deuterated internal standards (e.g., triclosan-d) to quantify hydrolysis products like 3,4,5-trimethoxybenzyl alcohol. Optimize mobile phases with 0.1% formic acid in methanol/water gradients to enhance peak resolution .

Q. How do computational models aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density around the sulfonate group to predict nucleophilic attack sites. Compare with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) to validate computational trends .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for methoxy-substituted benzyl derivatives?

Reconcile discrepancies by cross-validating PXRD-derived unit cell parameters with NMR-based conformational analysis. For example, if PXRD suggests planar methoxy groups but NMR indicates rotation, consider dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR to probe rotational barriers .

Q. How can researchers quantify trace impurities in this compound batches?

Implement ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Calibrate against synthetic impurity standards (e.g., unreacted methanesulfonyl chloride). Use limit-of-detection (LOD) studies to validate sensitivity (<0.1% w/w) .

Q. What experimental conditions stabilize this compound in aqueous solutions?

Stabilize via pH control (pH 5–6) to slow hydrolysis. Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the methoxy groups. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to establish degradation kinetics .

Q. How is this compound utilized in dendritic material synthesis?

As a branching unit, its sulfonate group facilitates nucleophilic substitution with dendritic amines or thiols. Optimize coupling efficiency by varying solvents (e.g., DMF or DMSO) and catalysts (e.g., DMAP). Characterize dendrimer growth via size-exclusion chromatography (SEC) and MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。